4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine hydrochloride
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Overview
Description
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C8H17BO2 . It’s used in various chemical reactions, including the borylation of alkyl or aryl alkynes and alkenes . “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is another related compound with the molecular formula C12H18BNO2 . It’s used in Suzuki-Miyaura Cross Coupling Reaction .
Molecular Structure Analysis
The molecular weight of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is 219.09 . The compound appears as a white to yellow to orange powder or crystal .
Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20 degrees Celsius . It has a melting point of 166.0 to 170.0 degrees Celsius . It’s insoluble in water but shows almost transparency when dissolved in hot methanol .
Scientific Research Applications
Borylation Reactions
- Borylation at Benzylic C-H Bonds : This compound can be used as a reagent for borylation reactions at the benzylic C-H bond of alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate, which is valuable in synthetic chemistry .
Hydroboration Reactions
Hydroboration involves the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds. Our compound plays a role in these reactions:
- Hydroboration of Alkynes and Alkenes : It participates in hydroboration reactions of alkyl or aryl alkynes and alkenes. Transition metal catalysts facilitate these transformations, leading to the formation of boron-containing products .
Fluorenylborolane Synthesis
Fluorenylborolanes are important intermediates in organic synthesis. Our compound contributes to their preparation:
- Synthesis of Fluorenylborolane : 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine hydrochloride can be employed as a reagent to borylate arenes and generate fluorenylborolane derivatives .
Conjugated Copolymer Intermediates
This compound also plays a role in the synthesis of intermediates for creating conjugated copolymers:
Safety And Hazards
properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h10,14H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXWFWCXDUNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride |
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